Analytical and Pharmacological Profiling of 4-Methyl-3-(pentyloxy)benzoic Acid: Molecular Weight, Exact Mass, and Therapeutic Utility
Analytical and Pharmacological Profiling of 4-Methyl-3-(pentyloxy)benzoic Acid: Molecular Weight, Exact Mass, and Therapeutic Utility
Executive Summary
In modern drug development and analytical chemistry, the precise characterization of small-molecule intermediates is the foundation of robust experimental design. 4-Methyl-3-(pentyloxy)benzoic acid (CAS: 1251353-98-6) is a highly versatile building block characterized by its lipophilic alkoxy chain and polar carboxylic acid headgroup[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically distinguishing between its molecular weight and exact mass—and outlines self-validating protocols for its High-Resolution Mass Spectrometry (HRMS) characterization. Furthermore, we explore the structure-activity relationship (SAR) logic that makes alkoxybenzoic acids critical in targeted therapeutic development.
Chemical Identity and Quantitative Profiling
To ensure stoichiometric precision in bulk synthesis and sub-ppm accuracy in mass spectrometry, researchers must differentiate between the average molecular weight and the monoisotopic exact mass[2].
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Molecular Weight (222.28 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of isotopes (e.g., 12 C and 13 C). This value dictates macroscopic stoichiometry during bench-scale synthesis.
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Exact Mass (222.1256 Da): Calculated using only the most abundant isotope of each element ( 12 C, 1 H, 16 O). This is the critical target value used for structural elucidation via HRMS.
Table 1: Physicochemical and Analytical Parameters
| Parameter | Value | Analytical Significance |
| IUPAC Name | 4-Methyl-3-(pentyloxy)benzoic acid | Standardized nomenclature for database indexing. |
| Molecular Formula | C 13 H 18 O 3 | Defines elemental composition[1]. |
| CAS Registry Number | 1251353-98-6 | Unique identifier for commercial sourcing[3]. |
| Molecular Weight | 222.28 g/mol | Used for molarity calculations and yield determination. |
| Monoisotopic Exact Mass | 222.1256 Da | Target mass for HRMS identification[4]. |
| Theoretical [M-H] − m/z | 221.1183 Da | Primary ion monitored in ESI-negative mode. |
Analytical Characterization: The Causality of HRMS Workflows
When identifying 4-Methyl-3-(pentyloxy)benzoic acid in complex biological matrices or synthetic mixtures, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.
The Causality of Ionization Mode: The molecule features a carboxylic acid moiety (-COOH). In a mobile phase buffered to a neutral or slightly basic pH (e.g., using ammonium formate or dilute ammonia), this group readily deprotonates to form a carboxylate anion (-COO − ). Therefore, Electrospray Ionization in negative mode (ESI-) is explicitly chosen over positive mode. ESI- provides superior signal-to-noise ratios for acidic compounds because it suppresses the ionization of neutral or basic background contaminants, ensuring high selectivity.
The Causality of Mass Analyzers: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is required. Low-resolution instruments (like single quadrupoles) can only measure nominal mass (m/z 221). A Q-TOF provides sub-ppm mass accuracy, allowing the instrument to detect the exact [M-H] − mass of 221.1183 Da , effectively differentiating C 13 H 18 O 3 from isobaric interferences (molecules with the same nominal mass but different elemental compositions).
Analytical workflow for the exact mass confirmation of 4-Methyl-3-(pentyloxy)benzoic acid.
Pharmacological Utility: Alkoxybenzoic Acids in Drug Design
Beyond being a synthetic intermediate, the structural motif of 4-Methyl-3-(pentyloxy)benzoic acid—an aromatic ring substituted with a lipophilic alkoxy chain and an acidic headgroup—is a highly privileged scaffold in medicinal chemistry.
Recent drug development efforts have identified 4-alkoxybenzoic acid derivatives as potent, single-digit nanomolar inhibitors of the Trypanosome Alternative Oxidase (TAO) , a critical mitochondrial enzyme in Trypanosoma brucei (the causative agent of African sleeping sickness)[5].
Structure-Activity Relationship (SAR) Logic:
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The Pentyloxy Tail (Lipophilicity): The 5-carbon alkoxy chain provides the exact degree of lipophilicity required to anchor the inhibitor into the hydrophobic inner mitochondrial membrane where TAO is located[6].
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The Carboxylic Acid (Target Binding): The acidic headgroup mimics the natural substrate, positioning itself in close proximity to the diiron catalytic center of the TAO enzyme, engaging in critical hydrogen bond interactions with polar amino acids (e.g., Arg118)[5].
Logical relationship between physicochemical properties and therapeutic utility.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol for HRMS characterization incorporates built-in self-validation mechanisms (System Suitability and Lock-Mass calibration).
Protocol: HRMS Determination of Exact Mass
Objective: Confirm the exact mass of synthesized 4-Methyl-3-(pentyloxy)benzoic acid (Target m/z: 221.1183) with a mass error of < 2 ppm.
Step 1: System Suitability Test (SST)
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Action: Inject a known standard mixture (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to sample analysis.
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Validation: The system is only validated for use if the standard peaks are detected within 1 ppm of their theoretical masses. This proves the Q-TOF is properly calibrated.
Step 2: Sample Preparation
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Action: Dissolve 1 mg of 4-Methyl-3-(pentyloxy)benzoic acid in 1 mL of LC-MS grade Methanol (stock solution). Dilute 1:1000 in 50:50 Methanol/Water containing 0.1% Ammonium Hydroxide to yield a 1 µg/mL working solution.
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Causality: Ammonium hydroxide ensures the complete deprotonation of the carboxylic acid, maximizing the [M-H] − yield.
Step 3: UHPLC-Q-TOF Acquisition
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 5 mM Ammonium Formate.
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Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin (theoretical [M-H] − m/z 554.2620) via a secondary reference sprayer during the run. The software dynamically corrects the sample mass based on the real-time drift of the lock mass, guaranteeing sub-ppm accuracy.
Step 4: Data Processing & Isotopic Profiling
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Action: Extract the chromatogram for m/z 221.1183.
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Validation: Compare the observed isotopic distribution (the ratio of the M, M+1, and M+2 peaks) against the theoretical isotopic pattern for C 13 H 18 O 3 . A match score of >95% confirms that not only is the exact mass correct, but the elemental composition is definitively C 13 H 18 O 3 .
References
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MolPort. "4-methyl-3-(pentyloxy)benzoic acid | 1251353-98-6 | Buy Now". MolPort Chemical Database. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Hydroxyibuprofen | C13H18O3 | CID 10443535" (Isomeric Exact Mass Reference). PubChem Database. Available at:[Link]
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Meco-Navas et al. "SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase". ACS Medicinal Chemistry Letters (2018). Available at:[Link]
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